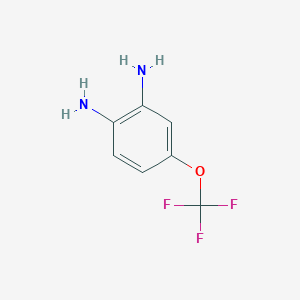

4-(Trifluoromethoxy)benzene-1,2-diamine

Beschreibung

Structural Context and Significance within Aromatic Diamines

The significance of 4-(trifluoromethoxy)benzene-1,2-diamine stems from the interplay between its two primary structural features: the powerful electron-withdrawing trifluoromethoxy group and the highly reactive ortho-diamine moiety. This arrangement of a potent electronic modulator on a classic reactive scaffold for heterocyclic synthesis provides a unique platform for chemical innovation.

| Property | Description |

|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which pulls electron density away from the aromatic ring. vaia.com |

| Resonance Effect (+M) | Weakly electron-donating, as the oxygen atom's lone pairs can delocalize into the ring. This effect is significantly outweighed by the inductive effect. nih.gov |

| Overall Effect on Ring | Deactivating. The trifluoromethoxy group makes the benzene (B151609) ring less reactive towards electrophiles than unsubstituted benzene. beilstein-journals.org |

| Lipophilicity | Increases the lipophilicity of the molecule, a key property in drug design for improving membrane permeability. mdpi.combeilstein-journals.org |

Ortho-Diamine Moiety and its Reactivity Implications

The ortho-diamine moiety, with two amino groups on adjacent carbon atoms of the benzene ring, is a highly versatile functional group. wikipedia.orgnih.gov It is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org The two neighboring amine groups can readily undergo condensation reactions with compounds containing two electrophilic centers, leading to the formation of fused ring systems. wikipedia.orgontosight.ai This reactivity is central to its role as a building block in organic synthesis. For example, reaction with carboxylic acids or their derivatives yields benzimidazoles, while condensation with diketones produces quinoxalines. wikipedia.org This moiety also enables the formation of polymers, such as poly(o-phenylenediamine), which can exhibit interesting material properties. researchgate.netchalcogen.ro

| Reactant Type | Resulting Product/Heterocycle |

|---|---|

| Aldehydes and Ketones | Various heterocyclic products, including Schiff bases and their derivatives. wikipedia.org |

| Carboxylic Acids (and derivatives) | Benzimidazoles. wikipedia.org |

| Diketones (e.g., α-diketones) | Quinoxalines. wikipedia.org |

| Oxidizing Agents | Poly(o-phenylenediamine) and phenazine (B1670421) derivatives. researchgate.netrsc.org |

Historical Perspective on Fluorinated Benzene-1,2-diamine Analogs

The development of fluorinated aromatic compounds is a significant chapter in the history of organofluorine chemistry. The field's origins can be traced back to the 19th century, with early syntheses of organofluorine compounds reported by chemists like Alexander Borodin in 1862. nih.gov However, early attempts to work with elemental fluorine, particularly in direct fluorination of aromatic compounds like benzene, were often uncontrollable and explosive. nih.gov

A major impetus for the advancement of organofluorine chemistry came during World War II with the Manhattan Project, which required materials resistant to highly corrosive fluorine compounds like uranium hexafluoride (UF6). nih.gov This spurred intensive research and led to more controlled methods for introducing fluorine into organic molecules. The development of reagents like cobalt trifluoride (CoF3) provided a more suitable method for preparing fluorocarbons. nih.gov

In the context of aromatic compounds, key synthetic advancements were made. In 1898, Swarts reported the conversion of a benzotrichloride (B165768) to a benzotrifluoride (B45747) using antimony trifluoride (SbF3), establishing a foundational method for creating the -CF3 group on an aromatic ring. nih.gov Another critical development was the halogen exchange (HALEX) reaction, where a chloro-substituent on an aromatic ring could be replaced with fluorine using potassium fluoride (B91410) (KF), a method first reported by Gottlieb in 1936. nih.gov As these synthetic methodologies matured, a wide array of fluorinated aromatic intermediates became accessible. Consequently, fluorinated benzene-1,2-diamine analogs emerged as important building blocks, combining the established reactivity of the ortho-diamine moiety with the unique properties conferred by fluorine substituents.

Contemporary Relevance in Pharmaceutical and Materials Science

In modern research, this compound and its analogs are highly relevant building blocks in both pharmaceutical chemistry and materials science. The incorporation of fluorine-containing groups is a widely used strategy in drug design to enhance the efficacy and pharmacokinetic properties of bioactive molecules. nih.govnih.gov

In medicinal chemistry, the trifluoromethoxy group is particularly valued for its ability to fine-tune a drug candidate's properties. mdpi.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org Furthermore, its high lipophilicity can improve a molecule's ability to permeate biological membranes, potentially increasing bioavailability. mdpi.comnih.gov The unique electronic nature of the -OCF3 group can also modify a molecule's binding affinity to biological targets. mdpi.com

| Field | Specific Application | Key Property Conferred by this compound |

|---|---|---|

| Pharmaceuticals | Intermediate for synthesizing active pharmaceutical ingredients (APIs). bohrium.comontosight.ai | Enhances metabolic stability, modulates lipophilicity for better permeability, and can improve binding affinity to targets. mdpi.combeilstein-journals.org |

| Materials Science | Monomer for high-performance polymers (e.g., polyimides, polybenzimidazoles). | Imparts high thermal stability, chemical resistance, and specific optical/electrical properties to the final material. rsc.org |

| Agrochemicals | Building block for novel herbicides and pesticides. | The trifluoromethoxy group can increase the biological efficacy and stability of the agrochemical. bohrium.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOKGAUSPFWRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378798 | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-89-9 | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethoxy Benzene 1,2 Diamine and Its Precursors

Established Synthetic Pathways to 4-(Trifluoromethoxy)nitrobenzene

The creation of 4-(trifluoromethoxy)nitrobenzene first requires the synthesis of trifluoromethoxybenzene. This is typically achieved through a two-step halogenation process followed by nitration.

A common industrial route to trifluoromethoxybenzene involves the chlorination of an appropriate benzene (B151609) derivative, such as anisole, to form an intermediate, which is then fluorinated. google.compatsnap.com

The initial step is the radical chlorination of anisole's methyl group, often conducted in a solvent like 4-chlorobenzotrifluoride (B24415) and initiated by a radical initiator (e.g., AIBN) and UV light at elevated temperatures (90-100°C). google.com This reaction produces trichloromethoxybenzene.

The subsequent and crucial step is the fluorination of the trichloromethoxybenzene intermediate. This is typically accomplished using anhydrous hydrogen fluoride (B91410) (HF) at high temperatures (e.g., 80°C) in an autoclave. google.combeilstein-journals.org The chlorine atoms are displaced by fluorine atoms to yield trifluoromethoxybenzene. The process can be simplified by producing the trichloromethyl aryl ethers and converting them in situ into the final trifluoromethyl aryl ethers without isolation. beilstein-journals.org

Table 1: Key Reagents in the Synthesis of Trifluoromethoxybenzene

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Chlorination | Anisole | Chlorine (Cl₂), Radical Initiator (e.g., AIBN), UV Light | Trichloromethoxybenzene |

| Fluorination | Trichloromethoxybenzene | Anhydrous Hydrogen Fluoride (HF) | Trifluoromethoxybenzene |

This interactive table summarizes the primary reactants involved in the two-stage synthesis of trifluoromethoxybenzene.

Once trifluoromethoxybenzene (TFMB) is obtained, the next step is electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. This nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.orgacs.org Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rsc.org

The trifluoromethoxy (-OCF₃) group is an ortho-para directing substituent. Due to steric hindrance, the major product of this reaction is the para-isomer, 4-(trifluoromethoxy)nitrobenzene (p-NB or NFMB), which can account for over 90% of the products. acs.org The reaction is highly exothermic and rapid, often requiring careful temperature control to manage selectivity and safety. acs.org Continuous flow microreactors have been investigated to improve heat and mass transfer, allowing for better control over reaction parameters like temperature, residence time, and acid strength. rsc.orgacs.org

Table 2: Typical Conditions for Nitration of Trifluoromethoxybenzene

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) for electrophilic attack. rsc.org |

| Temperature | Controlled, often low | The reaction is highly exothermic; temperature affects reaction rate and selectivity. acs.org |

| Product Selectivity | para > ortho > meta | The -OCF₃ group directs the incoming nitro group primarily to the para position. acs.org |

This interactive table outlines the typical parameters and outcomes for the nitration of trifluoromethoxybenzene.

Reduction Strategies for 4-(Trifluoromethoxy)nitrobenzene to the Diamine

The final stage in the synthesis of 4-(trifluoromethoxy)benzene-1,2-diamine involves the reduction of the nitro group of 4-(trifluoromethoxy)nitrobenzene. Several methods exist, with the choice often depending on the scale of production and cost considerations.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgncert.nic.in This process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in

Commonly employed catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695). While effective, the use of precious metal catalysts and specialized high-pressure equipment can be costly, making it less favorable for very large-scale industrial production compared to other methods. google.com For example, the reduction of p-trifluoromethoxynitrobenzene can be achieved using a 5% palladium-on-charcoal catalyst with hydrogen gas in ethanol. google.com

For large-scale industrial synthesis, the reduction of nitroaromatics using iron metal in an acidic medium is often the preferred method. ncert.nic.invedantu.com This process, known as the Béchamp reduction, is cost-effective, simple, and does not require high-pressure equipment. google.com

In this method, 4-(trifluoromethoxy)nitrobenzene is treated with iron filings or powder in the presence of a small amount of hydrochloric acid (HCl) in a solvent like methanol. google.com The iron is oxidized while the nitro group is reduced to an amine. A key advantage of this process is that the ferrous chloride (FeCl₂) formed during the reaction is hydrolyzed, regenerating hydrochloric acid. This means only a catalytic amount of acid is needed to initiate and sustain the reaction. ncert.nic.in This method has been found to produce p-trifluoromethoxyaniline in high yield and purity, making it an industrially viable process. google.com To obtain the final diamine, a dinitro precursor would be required, or a subsequent nitration and reduction step would be performed on the resulting aniline.

Table 3: Comparison of Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | High efficiency, clean reaction. wikipedia.org | High cost of catalysts, requires special equipment. google.com |

| Iron/HCl Reduction | Iron (Fe), Hydrochloric Acid (HCl) | Low cost, simple procedure, suitable for industrial scale. google.comncert.nic.in | Generates iron sludge as waste. google.com |

This interactive table compares the two primary methods for reducing 4-(trifluoromethoxy)nitrobenzene.

Synthesis of Key Derivatives and Related Compounds

This compound is a valuable building block for synthesizing more complex molecules, largely due to the reactivity of its two adjacent amino groups. These groups can readily participate in cyclization and condensation reactions.

For instance, substituted benzene-1,2-diamines are crucial starting materials for the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. The reaction of a 1,2-diamine with an aldehyde or carboxylic acid derivative leads to the formation of the benzimidazole (B57391) ring system. Similarly, these diamines are used to prepare benzotriazolium salts and are key monomers in the synthesis of aromatic polyamides, which can have unique material properties. mdpi.com

Research has also demonstrated the synthesis of monosubstituted N¹-benzyl-benzene-1,2-diamine derivatives. This is achieved through a two-step process starting with a nucleophilic aromatic substitution reaction between a benzylamine (B48309) and 1-fluoro-2-nitrobenzene, followed by the catalytic hydrogenation of the resulting N-substituted nitroaniline to yield the desired diamine. mdpi.com

N-Substituted this compound Derivatives

The preparation of N-substituted this compound derivatives can be effectively achieved through a multi-step sequence starting from an appropriate fluoro-nitroaromatic precursor. A common and powerful strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction step.

In a typical sequence, a primary amine (R-NH₂) is reacted with a molecule like 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene. The highly electron-deficient aromatic ring is activated towards nucleophilic attack, allowing the amine to displace the fluoride leaving group. This reaction is generally carried out in the presence of a base to neutralize the HF generated. The resulting N-substituted-2-nitroaniline intermediate is then subjected to a reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation, yielding the desired N-substituted this compound with high purity. mdpi.com

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of an N-aryl bond by reacting an aryl halide (or triflate) with an amine. In this context, this compound could be coupled with an aryl halide to produce an N-aryl derivative. The versatility of the Buchwald-Hartwig reaction stems from its tolerance of a wide range of functional groups and the development of sophisticated ligand systems that facilitate high yields and broad substrate scope. wikipedia.orgresearchgate.net

Synthesis via Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of highly substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups like nitro (NO₂) or trifluoromethoxy (OCF₃) groups. nih.gov In these reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (typically a halide) through a characteristic addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net this compound and its derivatives are excellent nucleophiles for these transformations due to the presence of the amino groups.

A significant application of SNAr is the reaction of benzene-1,2-diamine derivatives with highly activated electrophiles such as fluorinated dinitrobenzenes. For instance, the reaction between an N-substituted benzene-1,2-diamine and 1,5-difluoro-2,4-dinitrobenzene (B51812) serves as a prime example of this methodology. The two nitro groups strongly activate the benzene ring, making the fluorine atoms highly susceptible to displacement by nucleophiles.

When an N-substituted diamine is reacted with 1,5-difluoro-2,4-dinitrobenzene, the more nucleophilic amino group of the diamine attacks the electrophilic ring, displacing one of the fluorine atoms. This reaction selectively produces a monosubstituted product, which is a valuable intermediate for the synthesis of more complex heterocyclic systems. The choice of solvent can have a profound impact on the reaction's outcome.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places increasing emphasis on the development of methodologies that are not only efficient but also environmentally benign. This includes minimizing the use of hazardous reagents, reducing waste, and employing catalyst-free systems where possible.

Catalyst-Free Approaches for Benzimidazole Formation

Benzimidazoles are a critical class of heterocycles often synthesized from this compound. The traditional method involves the condensation of the diamine with a carboxylic acid or an aldehyde, which often requires high temperatures and strong acidic catalysts. nih.gov However, green chemistry principles have driven the development of catalyst-free approaches.

One such approach involves the direct condensation of the o-phenylenediamine (B120857) with aldehydes or carboxylic acids under solvent-free conditions at elevated temperatures. researchgate.net Heating a mixture of the two reactants directly can drive the reaction forward by removing the water byproduct, leading to the formation of the benzimidazole ring without the need for a catalyst. Another green approach utilizes glycerol (B35011) as a recyclable solvent. The high boiling point and hydrogen-bonding capabilities of glycerol can facilitate the condensation reaction, often providing good yields while avoiding volatile organic solvents. growingscience.com These methods align with green chemistry goals by offering high atom economy and simplifying product isolation.

Optimization of Reaction Conditions for Yield and Purity

Initial studies of this reaction in ethanol (EtOH) as the solvent resulted in a mixture of products. The desired product, N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, was formed in a modest 51% yield. A significant side product, where the fluoride was displaced by ethoxide from the solvent, was also isolated in 38% yield. The formation of this undesired ether was attributed to the deactivating effect of the trifluoromethyl group on the nucleophilicity of the diamine, allowing the solvent to compete as a nucleophile.

To improve the outcome, the reaction conditions were optimized by changing the solvent. When the reaction was repeated in dichloromethane (B109758) (DCM), a non-nucleophilic solvent, the formation of the side product was completely suppressed. This simple change led to the sole formation of the desired product in an excellent 96% yield. This example highlights how a rational choice of solvent based on mechanistic understanding can dramatically enhance the yield and purity of a product, a key aspect of process optimization.

| Solvent | Temperature | Time | Desired Product Yield | Side Product Yield |

|---|---|---|---|---|

| Ethanol (EtOH) | 0 °C | 4 h | 51% | 38% |

| Dichloromethane (DCM) | 0 °C to 20 °C | 30 min | 96% | 0% |

Chemical Reactivity and Transformational Pathways of 4 Trifluoromethoxy Benzene 1,2 Diamine

Condensation Reactions for Heterocyclic Ring Formation

The vicinal diamine functionality of 4-(Trifluoromethoxy)benzene-1,2-diamine is predisposed to undergo condensation reactions with a variety of carbonyl-containing compounds, leading to the formation of five- and six-membered heterocyclic rings. These cyclocondensation reactions are fundamental to the synthesis of a wide range of biologically and materially significant molecules.

Benzimidazole (B57391) Synthesis and Reaction Kinetics

The reaction of this compound with aldehydes or carboxylic acids and their derivatives is a cornerstone for the synthesis of 6-(trifluoromethoxy)benzimidazoles. This transformation is a critical step in the preparation of various pharmaceutical and agrochemical agents.

The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole has been achieved through the cyclization of this compound with hexafluoroacetylacetone (B74370) in the presence of a copper catalyst. This reaction proceeds in high yield, demonstrating the feasibility of forming the benzimidazole core from this fluorinated diamine. The reaction conditions for this specific synthesis are detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| This compound | Hexafluoroacetylacetone | Cu2O | CH3CN | 80 °C | >99% |

Data sourced from a study on the synthesis of 2-trifluoromethyl benzimidazoles.

The trifluoromethoxy group (-OCF3) is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. This electronic effect significantly influences the nucleophilicity of the adjacent amino groups in this compound. The withdrawal of electron density from the benzene (B151609) ring deactivates the amino groups, making them less nucleophilic compared to their non-fluorinated counterparts. This reduced nucleophilicity can impact the reaction rates of condensation reactions, often necessitating harsher reaction conditions or the use of catalysts to achieve efficient cyclization.

While direct kinetic studies comparing the reactivity of this compound with its non-fluorinated (benzene-1,2-diamine) and difluoromethoxy analogs in benzimidazole synthesis are not extensively documented in the readily available literature, the expected trend in reactivity can be inferred from the electronic properties of the substituents.

The nucleophilicity of the diamine, a key factor in the rate-determining step of benzimidazole formation, is expected to follow the order:

Benzene-1,2-diamine > 4-(Difluoromethoxy)benzene-1,2-diamine > this compound

This trend is based on the increasing electron-withdrawing strength of the substituent, which progressively reduces the electron density on the amino groups. Consequently, the reaction rates for benzimidazole synthesis under identical conditions are expected to decrease in the same order.

Schiff Base Formation and Related Imine Chemistry

The amino groups of this compound can react with aldehydes and ketones to form Schiff bases, or imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two amino groups, the reaction can proceed to form mono- or di-Schiff bases, depending on the stoichiometry of the reactants.

A series of Schiff bases have been synthesized by reacting 2-(trifluoromethoxy)aniline (B52511) with various aromatic aldehydes. rsc.org This demonstrates the general reactivity of an amino group on a trifluoromethoxy-substituted benzene ring in forming imines. Although this study does not use the diamine, it provides a strong indication of the expected reactivity. The electron-withdrawing nature of the trifluoromethoxy group will likely influence the reaction equilibrium and rate, potentially requiring acid catalysis to facilitate the dehydration step.

Oxidation and Reduction Chemistry of Amino Groups

The amino groups of this compound are susceptible to both oxidation and reduction, although the latter is more relevant to its synthesis rather than its subsequent transformations.

The synthesis of this compound typically involves the reduction of a dinitro or nitro-amino precursor. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney nickel), or the use of reducing agents like tin(II) chloride in hydrochloric acid, or iron in acetic acid. The selective reduction of one nitro group in a dinitro compound can be challenging but is a crucial step in many synthetic routes to substituted phenylenediamines.

Substitution Reactions Involving the Trifluoromethoxy Moiety

The trifluoromethoxy group is generally considered to be a stable substituent on an aromatic ring and is not typically displaced in substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions on the benzene ring of this compound are unlikely to involve the displacement of the trifluoromethoxy group itself. Instead, if a suitable leaving group (such as a halogen) were present on the ring, the trifluoromethoxy group, being strongly deactivating, would direct incoming nucleophiles to the ortho and para positions relative to itself, although the amino groups would be the primary directing influence.

Polymerization Reactions and Material Precursor Applications

Aromatic diamines are fundamental monomers in the field of high-performance polymers. This compound, with its combination of reactive amines and a fluorine-containing substituent, is a candidate for creating advanced polymers with desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. While specific, large-scale industrial use and extensive academic literature on the polymerization of this compound are not widely documented, its structural features allow for clear projections of its utility as a precursor for materials like polyimides and Covalent Organic Frameworks (COFs).

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability. They are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride. The incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF₃), into the polymer backbone is a well-established strategy to enhance polymer properties.

The synthesis of polyimides using this compound would proceed via a two-step process. First, the diamine would react with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. Second, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the characteristic imide ring.

While specific experimental data for polyimides derived from this compound is limited in publicly available research, the effects of the -OCF₃ group can be predicted based on the known impacts of similar fluorinated groups.

Anticipated Properties of Polyimides from this compound:

Enhanced Solubility: The bulky, non-polar -OCF₃ group is expected to disrupt polymer chain packing, reducing intermolecular forces and thereby improving the solubility of the resulting polyimides in common organic solvents. This is a significant advantage for processing and fabricating thin films and coatings.

Lower Dielectric Constant: The low polarizability of the fluorine atoms in the -OCF₃ group should decrease the polymer's dielectric constant. Materials with low dielectric constants are highly sought after in the microelectronics industry for use as insulating layers to reduce signal delay and power consumption.

Improved Optical Transparency: The introduction of fluorinated groups can reduce intermolecular charge transfer interactions, which are often responsible for the characteristic yellow or brown color of conventional aromatic polyimides. This would lead to polymers with higher optical transparency and lower cutoff wavelengths, making them suitable for optical applications.

Increased Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal stability. The glass transition temperatures (Tg) and decomposition temperatures (Td) of these polyimides are expected to be high, though perhaps slightly modified by the flexible ether linkage in the -OCF₃ group compared to a direct -CF₃ substituent.

Hydrophobicity: The fluorine content would impart a hydrophobic nature to the polymer surface, leading to low moisture absorption. This is a critical property for applications in humid environments, as absorbed water can negatively affect a material's dielectric and mechanical properties.

Table 1: Projected Properties of Polyimides based on Fluorine Content This table is illustrative and based on general principles of fluorinated polymers, as specific data for polyimides from this compound is not readily available in the literature.

| Property | Expected Influence of -OCF₃ Group | Rationale |

|---|---|---|

| Solubility | Increased | Disruption of polymer chain packing. |

| Dielectric Constant | Decreased | Low polarizability of C-F bonds. |

| Optical Transparency | Increased | Reduced intermolecular charge transfer. |

| Thermal Stability | High | High C-F bond energy. |

| Moisture Absorption | Decreased | Hydrophobic nature of fluorine. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. They are constructed from organic building blocks linked by strong covalent bonds. The choice of monomers is critical as it defines the geometry, porosity, and properties of the resulting framework.

This compound is a potential candidate as a building block for COFs. The two amine groups can undergo condensation reactions with multitopic aldehydes to form crystalline frameworks linked by imine bonds, which is one of the most common and robust methods for COF synthesis.

The incorporation of the this compound monomer into a COF structure would be expected to yield materials with unique characteristics:

Functionalized Pore Walls: The -OCF₃ groups would line the walls of the COF pores. This fluorination can create a more hydrophobic pore environment, which could be advantageous for the selective adsorption of non-polar molecules or for applications in moisture-resistant devices.

Tunable Electronic Properties: The electron-withdrawing nature of the -OCF₃ group can modulate the electronic landscape of the COF, potentially influencing its performance in applications such as gas sensing, catalysis, or as an electronic material.

High Stability: Like polyimides, COFs built with this monomer would benefit from the inherent thermal and chemical stability conferred by the strong covalent bonds of the framework and the robust nature of the fluorinated aromatic rings.

While this specific diamine is listed as a potential organic framework building block by some chemical suppliers, detailed reports of its successful integration into a highly crystalline COF are not prevalent. ambeed.comglobalchemmall.com Nevertheless, its structure fits the design principles for creating functional porous materials.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-(Trifluoromethoxy)benzene-1,2-diamine, ¹H, ¹³C, and ¹⁹F NMR studies collectively provide a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethoxy group.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The electron-donating amine groups (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) influence the chemical shifts of these protons. Additionally, the two amine groups will produce a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. hw.ac.uk Due to the molecule's asymmetry, seven distinct signals are expected: six for the aromatic carbons and one for the carbon atom in the trifluoromethoxy group. The carbon attached to the -OCF₃ group and the carbons bonded to the nitrogen atoms will have characteristic chemical shifts. The carbon of the trifluoromethoxy group is also subject to coupling with the fluorine atoms, which would result in a quartet. thieme-connect.de

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org It is used to specifically analyze the fluorine-containing part of the molecule. For this compound, the spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy environment. wikipedia.orgnih.gov

| Nucleus | Expected Chemical Shift (δ, ppm) | Description of Expected Signals |

|---|---|---|

| ¹H | ~6.5 - 7.0 | Three signals for the aromatic protons, showing coupling patterns (doublets, doublet of doublets). |

| ¹H | Variable (broad) | One broad signal for the four amine (-NH₂) protons. |

| ¹³C | ~110 - 150 | Six distinct signals for the aromatic carbons. |

| ¹³C | ~120 (quartet) | One signal for the trifluoromethoxy carbon (CF₃), split into a quartet by coupling to fluorine. |

| ¹⁹F | ~ -58 | One singlet for the three equivalent fluorine atoms of the -OCF₃ group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected absorptions include the N-H stretching vibrations of the primary amine groups, C-N stretching, aromatic C-H and C=C stretching, and the strong absorptions associated with the C-O and C-F bonds of the trifluoromethoxy group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Symmetric and asymmetric stretching |

| Aromatic (C-H) | 3000 - 3100 | Stretching |

| Aromatic (C=C) | 1450 - 1600 | Ring stretching |

| Trifluoromethoxy (C-F) | 1100 - 1300 | Strong stretching |

| Ether (Ar-O-C) | 1200 - 1280 | Asymmetric stretching |

| Amine (C-N) | 1250 - 1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₇F₃N₂O. The monoisotopic mass is calculated to be approximately 192.051 Da. nih.gov The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 192. The fragmentation pattern would provide further structural evidence, likely showing losses of fragments such as CF₃, OCF₃, or NH₂ from the parent ion.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. weizmann.ac.il A hypothetical study would reveal exact bond lengths, bond angles, and torsion angles. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding network. The two adjacent amine groups are capable of acting as hydrogen bond donors, and the oxygen and fluorine atoms of the trifluoromethoxy group could act as acceptors, leading to a complex and stable crystal lattice. mdpi.com This information is crucial for understanding the material's physical properties.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

The study of transient species like reaction intermediates often requires advanced spectroscopic techniques with high temporal resolution. While specific studies on this compound are not documented in readily available literature, techniques such as time-resolved NMR or transient absorption spectroscopy could theoretically be employed. For instance, if the diamine were used in a condensation reaction to form a heterocyclic compound, these methods could help identify and characterize the short-lived intermediates, providing valuable mechanistic insights into the reaction pathway.

Theoretical and Computational Investigations of 4 Trifluoromethoxy Benzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure

The trifluoromethoxy (-OCF3) group is a unique substituent whose electronic effects are critical to the chemical behavior of the parent molecule. It is recognized as one of the most lipophilic substituents used in medicinal chemistry, a property quantified by its positive Hansch-Leo parameter (π). nih.govmdpi.com This high lipophilicity can enhance properties like membrane permeability.

The unique electronic nature of the -OCF3 group distinguishes it from other common substituents like methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3). mdpi.com While the -OCH3 group is strongly activating due to resonance, the -OCF3 group is deactivating. Compared to the -CF3 group, which is also a strong electron-withdrawing group, the -OCF3 group has a more significant impact on lipophilicity. mdpi.combeilstein-journals.org

| Substituent Group | Hansch-Leo Lipophilicity Parameter (π) | Electronic Effect | Impact on Aromatic Ring |

|---|---|---|---|

| -OCF3 (Trifluoromethoxy) | +1.04 mdpi.com | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | Deactivating, Ortho/Para-directing |

| -CF3 (Trifluoromethyl) | +0.88 mdpi.com | Strongly Inductively Withdrawing (-I), Resonance Withdrawing (-R) | Strongly Deactivating, Meta-directing |

| -OCH3 (Methoxy) | -0.02 nih.gov | Weakly Inductively Withdrawing (-I), Strongly Resonance Donating (+R) | Strongly Activating, Ortho/Para-directing |

| -Cl (Chloro) | +0.71 | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | Deactivating, Ortho/Para-directing |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the orbital with the highest-energy electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, being the lowest-energy empty orbital, is associated with electrophilicity or the ability to accept electrons. youtube.com

For 4-(trifluoromethoxy)benzene-1,2-diamine, the FMOs are influenced by all substituents. The electron-donating amino groups, rich in electron density, are expected to contribute significantly to the HOMO. This would localize the HOMO primarily on the benzene (B151609) ring and the nitrogen atoms, making these sites susceptible to attack by electrophiles. The electron-withdrawing trifluoromethoxy group would lower the energy of both the HOMO and LUMO, but its primary influence on reactivity would be through stabilizing the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations can precisely determine the energies of these orbitals and the magnitude of the gap, thereby allowing for quantitative predictions of the molecule's reactivity profile. youtube.com

| Orbital | Expected Primary Location | Influencing Groups | Predicted Chemical Character |

|---|---|---|---|

| HOMO | Aromatic Ring and Amino Groups | -NH2 (electron-donating) | Nucleophilic; site of oxidation and electrophilic attack |

| LUMO | Aromatic Ring | -OCF3 (electron-withdrawing) | Electrophilic; susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Entire Molecule | Combination of donating and withdrawing groups | Determines overall kinetic stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on conformational flexibility and the non-covalent interactions that a molecule forms with its environment, such as a solvent or a biological receptor. researchgate.netrsc.org

For this compound, a key aspect of its structure is the conformation of the -OCF3 group relative to the benzene ring. Computational and experimental studies on trifluoromethoxybenzene have shown that the group preferentially adopts a conformation where the C-O-C plane is perpendicular to the plane of the benzene ring. researchgate.net This orthogonal arrangement is attributed to hyperconjugative interactions between the oxygen lone pairs and the C-F antibonding orbitals (n_O → σ*_C–F) and steric effects. nih.gov MD simulations can explore the rotational energy barrier around the C(aryl)-O bond and the stability of different conformers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The two amino groups of this compound can act as hydrogen bond donors, while the oxygen and fluorine atoms of the trifluoromethoxy group can act as weak hydrogen bond acceptors. An MD simulation of the molecule in a solvent like water would reveal the structure and dynamics of the solvation shell and the specific hydrogen bonding networks that are formed. In the context of drug design, MD simulations can be used to model the interaction of the molecule within a protein's binding site, assessing the stability of the binding pose and quantifying the key intermolecular forces involved. ajchem-a.com

In Silico Modeling of Reaction Mechanisms

In silico modeling allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. Given that o-phenylenediamines are common precursors for the synthesis of benzimidazoles, a reaction of significant interest for this compound is its condensation with aldehydes or carboxylic acids to form the corresponding heterocyclic derivatives. nih.govnih.govorganic-chemistry.org

Computational methods, such as DFT, can be employed to model the entire reaction pathway for benzimidazole (B57391) formation. This would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and an aldehyde) and the final benzimidazole product.

Transition State Searching: Locating the high-energy transition state structures for key steps, such as the initial nucleophilic attack of an amino group on the aldehyde carbonyl carbon and the subsequent cyclization and dehydration steps.

Energy Profile Mapping: Connecting the reactants, intermediates, transition states, and products to construct a complete reaction energy profile. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step and offering insights into the reaction kinetics.

Such in silico studies can help rationalize experimental observations, predict the feasibility of different synthetic routes, and understand how substituents like the -OCF3 group influence the reaction rate and outcome. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and materials science. nih.gov These computational methods aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. rroij.comresearchgate.net Derivatives of this compound, particularly the benzimidazoles formed from it, are prime candidates for such studies. mdpi.com

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules. nih.gov These descriptors quantify different aspects of the molecule, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. The strong electron-withdrawing nature of the -OCF3 group would be a key electronic descriptor. jmaterenvironsci.com

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP). The -OCF3 group is known to significantly increase lipophilicity, making descriptors like logP highly relevant. mdpi.comcrpsonline.com

Topological Descriptors: Indices that describe molecular connectivity and branching.

Biological Activity and Mechanistic Studies of 4 Trifluoromethoxy Benzene 1,2 Diamine Derivatives

Role as an Intermediate in Drug Development

4-(Trifluoromethoxy)benzene-1,2-diamine is a versatile chemical intermediate utilized in the synthesis of a wide array of pharmaceutical compounds. ontosight.ai Its unique structure, featuring a benzene (B151609) ring substituted with a trifluoromethoxy group and two adjacent amino groups, provides a reactive scaffold for constructing more complex molecules. ontosight.ai This compound is particularly valuable in the development of novel therapeutic agents due to the favorable properties conferred by the trifluoromethoxy group, such as increased metabolic stability and enhanced membrane permeability.

The diamine functionality allows for the facile construction of heterocyclic ring systems, which are common motifs in many drug molecules. For instance, it can be reacted with various reagents to form benzimidazoles, quinoxalines, and other heterocyclic structures that are known to possess a broad spectrum of biological activities. The trifluoromethoxy group, an electron-withdrawing moiety, can influence the electronic properties and lipophilicity of the final compound, thereby modulating its pharmacological profile. ontosight.ai

One notable application of this compound is in the synthesis of potent enzyme inhibitors. For example, it has been used as a key building block in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of metabolic disorders such as obesity and type 2 diabetes. nih.gov The diamine is condensed with other synthetic intermediates to create complex benzimidazole-based structures that exhibit high affinity and selectivity for the DGAT1 enzyme. nih.gov

Anticancer and Antitumor Activities

Derivatives of this compound have demonstrated significant potential as anticancer and antitumor agents. ontosight.ainih.govresearchgate.net Researchers have synthesized and evaluated a variety of these compounds, revealing their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Diacylglycerol Acyltransferase 1 (DGAT1) is an enzyme that plays a crucial role in the synthesis of triglycerides. nih.gov Inhibition of DGAT1 has emerged as a promising strategy for the treatment of metabolic diseases and has also been explored for its potential in cancer therapy. nih.govresearchgate.net Certain cancers exhibit altered lipid metabolism, and targeting enzymes like DGAT1 may offer a novel approach to selectively inhibit tumor growth.

Derivatives of this compound have been instrumental in the development of potent and selective DGAT1 inhibitors. nih.gov These compounds are designed to fit into the active site of the enzyme, blocking its catalytic activity and thereby interfering with triglyceride synthesis. The trifluoromethoxy group in these inhibitors often contributes to improved pharmacokinetic properties, enhancing their potential as therapeutic agents. Research in this area is ongoing, with a focus on optimizing the efficacy and selectivity of these inhibitors to minimize off-target effects and overcome metabolic resistance in cancer cells.

| Compound | Target | Activity |

| Benzimidazole (B57391) Derivatives | DGAT1 | Potent inhibition of triglyceride synthesis nih.gov |

The anticancer activity of this compound derivatives has been investigated in various cancer cell lines, revealing multiple mechanisms of action. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways that are essential for tumor growth and survival.

For instance, certain triazine derivatives synthesized from precursors related to this compound have shown significant growth inhibition against melanoma cell lines. nih.gov The mechanism of action for these compounds is thought to involve the disruption of cellular processes that are critical for the rapid proliferation of cancer cells.

Further studies have explored the effects of these derivatives on other cancer types, including colon cancer. Novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways in colon cancer cells. nih.gov These compounds were also found to modulate the levels of key molecules involved in cancer pathogenesis, such as sICAM-1, mTOR, and Beclin-1, highlighting their multi-targeted potential. nih.gov

| Cell Line | Compound Type | Observed Effect |

| Melanoma MALME-3M | 2,4-diamino-1,3,5-triazine derivative | Growth inhibition nih.gov |

| Colon Cancer (DLD-1, HT-29) | 1,2,4-triazine sulfonamide derivative | Induction of apoptosis, modulation of cancer-related molecules nih.gov |

Antimicrobial Properties and Efficacy against Pathogens

In addition to their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties. ontosight.ainih.govresearchgate.net The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and these compounds represent a promising area of research.

Several studies have demonstrated the efficacy of this compound derivatives against a range of pathogenic bacteria, including Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis. nih.gov These bacteria are responsible for a variety of infections, from skin and soft tissue infections to more serious conditions like pneumonia and sepsis.

The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential bacterial processes. For example, they may interfere with cell wall synthesis, protein synthesis, or DNA replication, leading to the inhibition of bacterial growth and, in some cases, bacterial death. The specific mechanism of action can vary depending on the chemical structure of the derivative and the target pathogen.

The potency of antimicrobial compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. MIC values for various this compound derivatives have been determined against clinically relevant bacterial strains.

For example, studies on fluoro and trifluoromethyl-substituted salicylanilides, which can be conceptually related to derivatives of this compound, have shown potent activity against S. aureus, with MIC values ranging from 0.25 to 64 µg/mL. nih.gov Remarkably, some of these compounds demonstrated excellent activity against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with MICs as low as 0.031–0.062 µg/mL. nih.gov

| Bacterial Strain | Compound Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Fluoro and trifluoromethyl-substituted salicylanilides | 0.25–64 nih.gov |

| MRSA and VRSA | 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 nih.gov |

Anti-inflammatory Effects and Cytokine Modulation

While direct studies on the anti-inflammatory properties of this compound derivatives are limited, research on structurally related compounds containing the trifluoromethoxy moiety suggests a potential for significant anti-inflammatory activity. For instance, derivatives of 5-(trifluoromethoxy)-2-indolinone have been shown to modulate cytokine responses, specifically by inhibiting the interleukin-1 (IL-1) receptor. researchgate.netnih.govku.edu.tr This inhibition is a critical mechanism in mitigating inflammatory processes, as IL-1 is a key pro-inflammatory cytokine.

The anti-inflammatory effects of such compounds are often linked to their ability to suppress the production of various pro-inflammatory mediators. Studies on other trifluoromethoxy-containing molecules have demonstrated the inhibition of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govmdpi.com The mechanism of action frequently involves the downregulation of signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response. nih.govnih.gov The trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in inflammation. wechemglobal.com

Interactive Table: Potential Anti-inflammatory Effects of Trifluoromethoxy-Containing Derivatives

| Derivative Class | Target | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 5-(trifluoromethoxy)-2-indolinones | IL-1 Receptor | Inhibition of IL-1R-dependent responses | Modulation of cytokine signaling |

Influence of Fluorination on Pharmacokinetic Properties

The introduction of fluorine, particularly in the form of a trifluoromethoxy (-OCF3) group, into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. mdpi.commdpi.com This enhancement is primarily due to the unique properties of the trifluoromethoxy group, which can significantly improve metabolic stability and modulate lipophilicity and membrane penetration. mdpi.com

The trifluoromethoxy group is known to confer increased metabolic stability to drug molecules. wechemglobal.commdpi.com This is largely attributed to the strength of the carbon-fluorine bonds, which are more resistant to metabolic degradation by cytochrome P450 enzymes compared to carbon-hydrogen bonds. mdpi.com By blocking potential sites of metabolism, the trifluoromethoxy group can prolong the half-life of a drug in the body, leading to improved bioavailability and therapeutic efficacy. mdpi.com The replacement of a metabolically vulnerable methoxy (B1213986) group with a trifluoromethoxy group is a common strategy to enhance the metabolic stability of a compound. enamine.net

Interactive Table: Impact of Trifluoromethoxy Group on Pharmacokinetic Properties

| Pharmacokinetic Property | Effect of Trifluoromethoxy Group | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | High strength of C-F bonds resists metabolic degradation |

| Lipophilicity | Increased | High lipophilic nature of the -OCF3 group |

Toxicological Mechanisms at the Molecular and Cellular Level

The toxicological profile of this compound derivatives is an area of active investigation. Insights can be drawn from studies on related substituted p-phenylenediamines (PPDs). The toxicity of PPDs and their derivatives has been linked to several molecular and cellular mechanisms, including oxidative stress, cell membrane damage, and mutagenicity. nih.govnih.govbohrium.com

Substituted PPDs can undergo metabolic activation to form reactive quinone derivatives (PPD-Qs). nih.gov These quinones are often highly electrophilic and can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity. nih.gov Studies on various PPD-Qs have demonstrated their ability to induce intracellular oxidative stress and cause damage to cell membranes. nih.gov Furthermore, some PPD derivatives have been shown to be mutagenic, inducing chromosomal aberrations in mammalian cells. bohrium.com The specific toxicological mechanisms of this compound derivatives will likely depend on the nature and position of other substituents on the benzene ring, which can influence their metabolic activation and reactivity. acs.orgacs.org

Applications in Advanced Materials Science

High-Performance Polymers (e.g., Polyimides)

Polyimides are a class of polymers renowned for their exceptional thermal, chemical, and mechanical properties. The introduction of fluorine-containing monomers like 4-(Trifluoromethoxy)benzene-1,2-diamine can further enhance these characteristics, leading to materials suitable for demanding applications in aerospace, electronics, and optics. The bulky, electron-withdrawing nature of the trifluoromethoxy group disrupts polymer chain packing, which can lead to improved solubility and processing characteristics without compromising performance.

Table 1: Illustrative Thermal and Mechanical Properties of Fluorinated Polyimides

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 402 °C mdpi.com |

| Thermal Decomposition Temperature (T5%) | 563 °C mdpi.com |

| Tensile Strength | 232.73 MPa mdpi.com |

| Elongation at Break | 26.26% mdpi.com |

| Elastic Modulus | 5.53 GPa mdpi.com |

Note: This data represents an optimized fluorinated polyimide system and serves as an illustrative example of the potential properties achievable.

A key advantage of incorporating fluorinated diamines like this compound into polyimides is the enhancement of their optical properties. The presence of fluorine atoms tends to decrease the refractive index and improve optical transparency. Fluorinated polyimides are known to have high optical transparency in the UV-visible region. titech.ac.jp This is attributed to the reduction of intermolecular charge transfer complexes, which are responsible for the characteristic color of conventional polyimides. The lower electronic polarizability of the C-F bond compared to the C-H bond also contributes to a lower refractive index.

Table 2: General Optical Properties of Fluorinated Polyimides

| Property | Typical Range/Value |

|---|---|

| Refractive Index | Generally lower than non-fluorinated counterparts titech.ac.jp |

| Optical Transparency | High in the UV-visible region titech.ac.jp |

| Color | Often colorless or very pale yellow |

Table 3: Illustrative Electrical Properties of Fluorinated Polyimides

| Property | Value |

|---|---|

| Dielectric Constant (1 MHz) | 2.312 mdpi.com |

| Dielectric Loss (1 MHz) | 0.00676 mdpi.com |

| Breakdown Strength (25 °C) | 730 MV/m researchgate.net |

| Breakdown Strength (150 °C) | 630 MV/m researchgate.net |

Note: This data is from studies on fluorinated polyimides and illustrates the potential performance enhancements.

Components in Energy Storage Systems

The exceptional properties of fluorinated polyimides make them promising candidates for various components in advanced energy storage systems, particularly in lithium-ion batteries. Their thermal stability, chemical resistance, and electrical insulating properties are highly desirable for enhancing battery safety and performance.

A significant advantage of incorporating fluorine into the polymer structure is the inherent flame retardancy it imparts. The high bond strength of C-F bonds makes these materials less susceptible to combustion. Polyimides, in general, are known for their fire resistance, and the addition of fluorine further enhances this property. researchgate.net This is a critical factor for improving the safety of lithium-ion batteries, which are susceptible to thermal runaway and fire.

Organic Electronic Devices and Optoelectronic Applications

In the field of organic electronics, there is a continuous demand for novel materials with tailored properties to enhance the performance and stability of devices such as organic light-emitting diodes (OLEDs), flexible displays, and polymer solar cells. While direct applications of this compound are not extensively documented in publicly available research, its structural motifs are highly relevant to the design of advanced polymers for these applications, particularly in the synthesis of polyimides (PIs).

Fluorinated polyimides, derived from diamines containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, are known to exhibit a range of advantageous properties for electronic and optoelectronic applications. dntb.gov.uamdpi.comnih.gov The incorporation of the trifluoromethoxy group can lead to polymers with:

Enhanced Solubility: The bulky and non-polar nature of the -OCF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents. This is a critical factor for the solution-based processing of thin films for electronic devices.

Lower Dielectric Constant: The introduction of fluorine atoms tends to lower the dielectric constant of the material. nih.govacs.orgrsc.org Low-k dielectric materials are highly sought after for applications in microelectronics to reduce signal delay and power consumption.

High Optical Transparency: Fluorinated polyimides often exhibit high optical transparency and colorlessness, making them suitable for applications in flexible displays and other optoelectronic devices where light transmission is important. acs.org

Modified Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. researchgate.netrsc.orgresearchgate.net This allows for the tuning of charge injection and transport properties in organic semiconductor devices.

The diamine functionality of this compound allows it to be polymerized with various dianhydrides to form polyimides. The properties of these polyimides can be systematically tuned by the choice of the dianhydride comonomer. The table below illustrates the typical properties of polyimide films derived from fluorinated diamines, which are analogous to what could be expected from polymers synthesized using this compound.

| Polymer System (Analogous) | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Dielectric Constant (at 1 MHz) | Moisture Absorption (%) |

|---|---|---|---|---|

| BPDA/TFMOB-based PI | 368 °C | 195 MPa | 2.88 | 0.74% |

| 6FDA-based Fluorinated PI | 402 °C | 232.73 MPa | 2.31 | N/A |

| Multi-bulky Pendant Group PI | 259-281 °C | 82-91 MPa | 2.69-2.85 | 0.59-0.68% |

Data is based on analogous polyimide systems containing trifluoromethoxy or trifluoromethyl groups and is intended to be illustrative of the potential properties of polymers derived from this compound. mdpi.comacs.orgrsc.org

Precursor for Dyes and Pigments

Aromatic diamines are fundamental precursors in the synthesis of a wide variety of colorants, most notably azo dyes. wikipedia.orgunb.ca The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. While there is a lack of specific literature detailing the use of this compound in the synthesis of commercial dyes or pigments, its chemical structure suggests its potential as a valuable precursor.

The presence of two amine groups offers the possibility of forming bis-azo dyes, which can lead to deeper and more intense colors compared to their mono-azo counterparts. The general synthetic route would involve the tetrazotization of both amine groups of this compound, followed by coupling with suitable aromatic compounds such as phenols or anilines.

The trifluoromethoxy group is expected to have a significant influence on the properties of any resulting dyes or pigments:

Color and Spectroscopic Properties: The electron-withdrawing nature of the -OCF3 group can shift the absorption spectrum of the dye, potentially leading to unique shades.

Light Fastness and Stability: The inclusion of fluorine atoms in dye molecules can sometimes enhance their stability towards light and chemical degradation.

Solubility and Application Properties: The lipophilic character of the trifluoromethoxy group could be exploited to create solvent-soluble dyes for specific applications in plastics or inks.

A patent indicates that intermediates of 4-trifluoromethoxyphenol are useful in the preparation of dyes, suggesting that the trifluoromethoxy benzene (B151609) moiety is of interest in the colorant industry. google.com Furthermore, research on analogous compounds, such as the synthesis of azo dyes from trifluoromethoxy benzaldehyde, demonstrates the incorporation of this functional group into dye structures. nih.gov

The table below provides a hypothetical overview of the potential properties of a dye synthesized from this compound, based on the known effects of similar structural features in other azo dyes.

| Hypothetical Dye Structure | Potential Color | Key Influencing Group | Anticipated Properties |

|---|---|---|---|

| Bis-azo dye from this compound | Yellow to Red-Brown | -OCF3 | - Potential for enhanced lightfastness

|

It is important to note that the synthesis and characterization of dyes and pigments from this compound is a potential area for future research, and the properties listed are predictive based on established principles of dye chemistry.

Advanced Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 4-(trifluoromethoxy)benzene-1,2-diamine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. A typical RP-HPLC method would utilize a C18 column, which provides excellent separation for a wide range of aromatic compounds.

A hypothetical HPLC method for purity analysis is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 minutes |

This method would be capable of separating this compound from common starting materials, by-products, and degradation products, allowing for a precise quantification of its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, including the synthesis of this compound. Its primary advantages are speed, simplicity, and low cost, making it ideal for quickly assessing the progress of a reaction. In a typical synthesis, TLC can be used to track the consumption of starting materials and the formation of the desired product. rsc.org

For the analysis of this compound, a silica (B1680970) gel TLC plate is commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of non-polar and polar solvents, with the ratio adjusted to achieve optimal separation. A common eluent system for aromatic amines is a mixture of hexane (B92381) and ethyl acetate. The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the aromatic nature of the compound. rsc.org

Table 2: Typical TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV Lamp (254 nm) |

| Application | Monitoring the disappearance of reactants and appearance of the product spot. |

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, the product, and any intermediates, a chemist can effectively determine the reaction's endpoint.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC can be employed to analyze for the presence of more volatile impurities or side products that may be present in a sample. glsciences.comresearchgate.netresearchgate.net

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (such as helium or nitrogen) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the phase. A common column for the analysis of aromatic compounds is one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which can provide structural information for identification.

Table 3: General GC-MS Parameters for Impurity Profiling

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Mass Range | 40-400 amu |

This technique is particularly useful for identifying and quantifying trace amounts of volatile organic compounds that could affect the quality of the final product.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis would be performed to confirm its empirical formula, C7H7F3N2O. nih.gov The technique involves combusting a small, precisely weighed sample of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2) are then quantitatively measured. The fluorine content is typically determined by a separate method, such as ion chromatography after combustion and absorption.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula.

Table 4: Elemental Analysis Data for this compound (C7H7F3N2O)

| Element | Theoretical % | Typical Experimental Range % |

| Carbon (C) | 43.76 | 43.56 - 43.96 |

| Hydrogen (H) | 3.67 | 3.47 - 3.87 |

| Nitrogen (N) | 14.58 | 14.38 - 14.78 |

A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Environmental Fate and Transformation Product Analysis

Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. Studies on structurally similar compounds, such as substituted anilines and trifluoromethyl-aromatics, provide insights into its likely behavior in the environment. wikipedia.orgconfex.comnih.govzju.edu.cnepa.gov The degradation of this compound in soil and water is expected to proceed through microbial action and photodegradation.

Analytical methods such as HPLC and GC-MS are crucial for studying its environmental fate. These techniques are used to monitor the disappearance of the parent compound over time in simulated environmental conditions and to identify the formation of transformation products. Potential transformation pathways for anilines include hydroxylation of the aromatic ring, deamination, and polymerization. zju.edu.cnepa.gov The trifluoromethoxy group is generally stable, but under certain conditions, it can be transformed. confex.com

Table 5: Potential Transformation Products and Analytical Approach

| Potential Transformation Pathway | Expected Products | Primary Analytical Technique |

| Hydroxylation | Hydroxylated derivatives | LC-MS/MS |

| Deamination | 4-(Trifluoromethoxy)phenol | GC-MS, LC-MS/MS |

| Oxidation | Ring-opened products | LC-MS/MS |

The identification of these transformation products is critical for a complete environmental risk assessment, as they may have their own distinct toxicological profiles.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Improved Sustainability

Current synthetic methods for producing 4-(trifluoromethoxy)benzene-1,2-diamine and related compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will increasingly focus on developing greener and more sustainable synthetic pathways. Key areas of exploration include:

Catalytic Processes: Investigating novel catalytic systems, including enzymatic and chemo-catalysis, to improve reaction efficiency, reduce energy consumption, and minimize the use of stoichiometric reagents. Research into alternative routes for producing diamines from renewable, bio-based raw materials is a growing field of interest that could be adapted for this specific compound. bio4matpro.de

Process Optimization: Employing principles of green chemistry, such as atom economy and the use of safer solvents, to refine existing synthetic protocols. For instance, processes are being developed to reduce nitro-aromatic compounds using more environmentally benign reducing agents like iron in acidic media, which is simpler and more suitable for industrial scale-up than catalytic hydrogenation with palladium-on-charcoal. google.com